1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
Description
The compound 1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one belongs to the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one family, a heterocyclic scaffold known for diverse pharmacological activities. Its structure features a triazoloquinazolinone core substituted at the 1-position with a 3-chlorobenzylthio group and at the 4-position with a 4-fluorobenzyl group. These substituents likely influence its electronic properties, binding affinity, and metabolic stability.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methylsulfanyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN4OS/c24-17-5-3-4-16(12-17)14-31-23-27-26-22-28(13-15-8-10-18(25)11-9-15)21(30)19-6-1-2-7-20(19)29(22)23/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKLUHRGRQFBPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NN=C(N23)SCC4=CC(=CC=C4)Cl)CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit dna intercalation activities. This suggests that the compound may interact with its targets, possibly DNA or proteins, leading to changes in their structure or function.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways. For example, they may inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase, which are involved in various biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential to reach its targets in the body.
Result of Action
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have various molecular and cellular effects. For example, they may inhibit the growth of cancer cells, exhibit antimicrobial activity, or reduce inflammation.
Biological Activity
1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a compound that belongs to the class of triazoloquinazoline derivatives, which have garnered attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.
The molecular formula of this compound is C23H16ClFN4OS, with a molecular weight of 450.92 g/mol. The compound features a complex structure that contributes to its biological activity.
Pharmacological Activities
Research indicates that compounds within the triazoloquinazoline class exhibit various pharmacological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of triazoloquinazolines. For instance, derivatives have shown effectiveness against a range of bacterial and fungal strains, suggesting their potential as antimicrobial agents .
- Antihistamine Activity : A study demonstrated that related compounds exhibited significant H1-antihistamine activity in vivo. These compounds provided protection against histamine-induced bronchospasm in guinea pigs, indicating their potential use in treating allergic reactions .
- Anticancer Properties : Triazoloquinazolines have been investigated for their anticancer effects. Some derivatives have shown cytotoxicity against various cancer cell lines, suggesting a mechanism that may involve apoptosis induction and cell cycle arrest .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of halogen substituents (chlorine and fluorine) enhances lipophilicity and bioavailability, which are critical for interaction with biological targets. The thioether group may also play a role in modulating the compound’s reactivity and binding affinity .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A series of triazoloquinazoline derivatives were tested for antimicrobial activity against standard strains such as Staphylococcus aureus and Candida albicans. The results indicated that modifications at the benzyl positions significantly influenced antimicrobial potency .
- In Vivo Studies : In an experimental model involving guinea pigs, compounds similar to this compound demonstrated significant protective effects against histamine-induced bronchospasm. This suggests potential therapeutic applications in allergic conditions .
- Cytotoxicity Assays : In vitro studies on cancer cell lines revealed that certain triazoloquinazolines induced apoptosis through mitochondrial pathways. This finding supports the potential development of these compounds as anticancer agents .
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F, NO₂) at aromatic positions enhance receptor binding via dipole interactions.
- Thioether linkages (as in the target compound) may improve metabolic stability compared to ethers or amines .
Pharmacological Activity Comparison
Triazoloquinazolinones exhibit diverse biological activities, modulated by substituent chemistry:
Key Findings :
- H1-Antihistaminic Activity : Pyridinyl and methoxyphenyl substituents enhance potency while reducing sedation (e.g., 7.4% sedation for 1-methyl-4-(2-methoxyphenyl) vs. 35.4% for chlorpheniramine) .
- Anticonvulsant Activity : Nitro and pyrrolidine groups improve efficacy in maximal electroshock (MES) tests .
- Target Compound : The 3-Cl and 4-F substituents may synergize to enhance blood-brain barrier penetration and receptor affinity, though experimental validation is needed.
Structural and Computational Studies
Crystallographic and DFT analyses provide insights into molecular stability and interactions:
Table 4: Structural Insights from Crystallography and DFT
Target Compound Implications : The 3-Cl and 4-F substituents may create electron-deficient regions, favoring interactions with histamine H1 or GABA receptors.
Toxicity and Side Effects
Q & A
Q. What are the established synthetic routes for preparing 1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and how are intermediates purified?
The compound is typically synthesized via multi-step reactions. For example, analogous [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one derivatives are prepared through:
- Step 1: Condensation of substituted benzyl halides (e.g., 3-chlorobenzyl chloride) with thiol-containing intermediates under basic conditions (e.g., NaOH/K₂CO₃) to form thioether linkages .
- Step 2: Cyclization using reagents like POCl₃ or polyphosphoric acid to form the triazoloquinazoline core .
- Purification: Intermediates are isolated via recrystallization (e.g., using aqueous acetic acid) or column chromatography. Reaction progress is monitored by TLC (hexane:ethyl acetate gradients) .
Q. Which spectroscopic and crystallographic methods are critical for structural confirmation?
- X-ray crystallography resolves the molecular geometry, including bond angles and dihedral angles, as demonstrated for similar triazoloquinazoline derivatives .
- Vibrational spectroscopy (IR) identifies functional groups (e.g., C-S stretches at ~650–700 cm⁻¹, triazole ring vibrations at ~1500 cm⁻¹) .
- ¹H/¹³C NMR confirms substituent positions:
Q. How is reaction progress monitored during synthesis?
- Thin-layer chromatography (TLC) with UV visualization is standard for tracking intermediates (e.g., using silica gel plates and ethyl acetate/hexane eluents) .
- HPLC with C18 columns and acetonitrile/water mobile phases ensures final product purity (>95%) .
Advanced Research Questions
Q. How do DFT calculations complement experimental structural data for this compound?
Density functional theory (DFT) at the B3LYP/6-311G(d,p) level predicts optimized geometries, frontier molecular orbitals (FMOs), and electrostatic potentials. For example:
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response profiling clarifies ambiguous results. For instance, antimicrobial activity (IC₅₀) against Acinetobacter baumannii varies with substituent electronegativity:
- Control experiments (e.g., cytotoxicity assays) distinguish true activity from nonspecific effects .
Q. How is regioselectivity achieved in triazoloquinazoline synthesis?
Q. What methodologies assess the compound’s potential as an antihistaminic agent?
Q. How are molecular docking studies applied to predict biological targets?
Q. What analytical techniques evaluate physicochemical stability?
- Thermogravimetric analysis (TGA) determines decomposition temperatures (>250°C for most derivatives) .
- Solubility profiling in PBS (pH 7.4) and DMSO guides formulation (e.g., logP ~2.5 suggests moderate hydrophobicity) .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
